7-Bromo Epinastine
Overview
Description
7-Bromo Epinastine is a synthetic compound with the molecular formula C16H14BrN3 and a molecular weight of 328.21 g/mol . It is a derivative of Epinastine, a well-known antihistamine used to prevent itching associated with allergic conjunctivitis . The addition of a bromine atom to the Epinastine structure enhances its chemical properties, making it a valuable compound for various research applications .
Mechanism of Action
Target of Action
7-Bromo Epinastine, a derivative of Epinastine, primarily targets the H1 receptor . The H1 receptor is a histamine receptor that plays a crucial role in allergic reactions. By antagonizing this receptor, this compound can prevent the symptoms associated with allergic reactions .
Mode of Action
This compound interacts with its targets in several ways to inhibit the allergic response :
- It prevents the release of proinflammatory chemical mediators from the blood vessel, halting the progression of the allergic response .
Biochemical Pathways
It is known that the drug’s action on h1 and h2 receptors disrupts the normal function of histamine, a key player in immune response and inflammation . This disruption can lead to downstream effects such as reduced itching and inflammation, common symptoms of allergic reactions .
Pharmacokinetics
An absorption lag time was also apparent in fed subjects . These factors can impact the drug’s bioavailability and effectiveness .
Result of Action
The primary result of this compound’s action is the prevention of itching associated with allergic conjunctivitis . By inhibiting histamine release and preventing histamine from binding to its receptors, this compound can effectively reduce the symptoms of allergic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the drug’s absorption . Additionally, the drug’s effectiveness can be influenced by the patient’s body weight . More research is needed to fully understand how other environmental factors might influence the action of this compound.
Preparation Methods
The synthesis of 7-Bromo Epinastine involves several steps, starting with the preparation of the Epinastine core structure. The bromination process is typically carried out using bromine or a bromine-containing reagent under controlled conditions. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
7-Bromo Epinastine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of different oxidation products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-Bromo Epinastine has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Bromo Epinastine can be compared with other similar compounds such as:
Epinastine: The parent compound, which lacks the bromine atom but shares similar antihistamine properties.
7-Chloro Epinastine: A chlorinated derivative with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
9-Oxo Epinastine: An oxidized derivative with distinct chemical and biological properties.
Properties
IUPAC Name |
16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFMNGNBQOQKRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217052-16-8 | |
Record name | 7-Bromo epinastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-BROMO EPINASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.